molecular formula C11H23N3O B1346750 {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine CAS No. 933749-60-1

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine

Cat. No. B1346750
M. Wt: 213.32 g/mol
InChI Key: GAOQIWJEVUOIFM-UHFFFAOYSA-N
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Description

“{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” is a chemical compound with a molecular weight of 213.32 g/mol1. It is a liquid at room temperature1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine”. However, related compounds have been synthesized through various methods, such as refluxing different aromatic organic acids to acquire respective esters2.



Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N3O/c12-9-11-1-2-14 (10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H21. This indicates that the compound contains 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.



Chemical Reactions Analysis

Specific chemical reactions involving “{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” are not available in the retrieved data. However, related compounds have been involved in various chemical reactions, such as nucleophilic substitution2.



Physical And Chemical Properties Analysis

“{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” is a liquid at room temperature1. It has a molecular weight of 213.32 g/mol1.


Scientific Research Applications

Anticonvulsant Agents

A study investigated the synthesis of novel schiff bases, including derivatives of 3-aminomethyl pyridine, and evaluated their anticonvulsant activity. These compounds were found to protect against seizures after intraperitoneal administration in various models. The study highlights the potential of such compounds, which could include "{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine," as anticonvulsant agents (Pandey & Srivastava, 2011).

Chemical Synthesis and Characterization

Research on heterocyclic enaminonitriles, including the preparation of dihydrothiophenium derivatives, showcased the use of morpholino and pyrrolidino groups in chemical synthesis. These studies are essential for understanding the properties and potential applications of "{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine" in various fields (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Corrosion Inhibition

In a study exploring the synthesis of cadmium(II) Schiff base complexes, ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine were used. These complexes demonstrated corrosion inhibition properties on mild steel, indicating potential industrial applications of morpholino-ethyl-pyrrolidinyl compounds (Das et al., 2017).

Pharmaceutical Chemistry

A study in pharmaceutical chemistry synthesized new compounds containing 2-pyrrolidinomethyl and 2-morpholino groups. Some of these compounds showed moderate antiglycation activities, suggesting potential applications in pharmaceutical research and development (Zhukovskaya et al., 2019).

Antimicrobial Synthesis

A research on synthesizing potent antimicrobials utilized morpholino groups. The study highlights the role of such chemical structures, including "{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine," in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

Biomolecular Binding Properties

A study on synthesizing new quinolines involving morpholino and pyrrolidinyl groups showed strong interactions with ct-DNA, indicating their potential in biomolecular research and pharmaceutical applications (Bonacorso et al., 2018).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin burns and eye damage1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.


Future Directions

The future directions for “{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine” are not specified in the retrieved data. However, given its chemical structure, it could potentially be used in the synthesis of other complex molecules.


Please note that this information is based on the data retrieved and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c12-9-11-1-2-14(10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQIWJEVUOIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640887
Record name 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine

CAS RN

933749-60-1
Record name 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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